molecular formula C13H19NO B3327480 2-(N-tert-Butylamino)propiophenone CAS No. 34509-36-9

2-(N-tert-Butylamino)propiophenone

Cat. No.: B3327480
CAS No.: 34509-36-9
M. Wt: 205.30 g/mol
InChI Key: JQNSRSIGKZYQAA-UHFFFAOYSA-N
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Description

2-(N-tert-Butylamino)propiophenone is an aromatic ketone that has garnered attention due to its unique chemical structure and potential biological activities. It is characterized by a propiophenone backbone with a tert-butylamino group at the 2-position on the phenyl ring . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Scientific Research Applications

2-(N-tert-Butylamino)propiophenone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2-(N-tert-Butylamino)propiophenone, also known as Bupropion , is the Norepinephrine transporter (NET) . This transporter plays a crucial role in terminating the action of noradrenaline by facilitating its high-affinity sodium-dependent reuptake into presynaptic terminals .

Mode of Action

Bupropion acts as a non-selective agonist of all adrenergic receptors . It inhibits the reuptake of norepinephrine, leading to an increase in the concentration of norepinephrine in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced signal transmission .

Biochemical Pathways

The inhibition of norepinephrine reuptake by Bupropion affects various biochemical pathways. It primarily influences the noradrenergic pathways in the brain, which are involved in regulating attention, alertness, and mood .

Pharmacokinetics

Bupropion exhibits typical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well absorbed from the gastrointestinal tract and widely distributed in the body . The compound is metabolized in the liver and excreted in urine . Its bioavailability is influenced by factors such as dosage form, patient’s physiological condition, and presence of food in the stomach .

Result of Action

The action of Bupropion leads to increased levels of norepinephrine in the brain, which can result in improved mood, increased alertness, and reduced depressive symptoms . It is used as an antidepressant and is also effective in treating nicotine dependence .

Action Environment

The action, efficacy, and stability of Bupropion can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, individual factors like age, gender, genetic makeup, and health status can influence the drug’s efficacy and safety profile .

Safety and Hazards

When handling 2-(N-tert-Butylamino)propiophenone, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Research on compounds similar to 2-(N-tert-Butylamino)propiophenone has shown potential in cancer research . Further investigation and exploration of this compound’s potential in cancer research could contribute to its potential application as a novel therapeutic agent in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-tert-Butylamino)propiophenone typically involves the reaction of propiophenone with tert-butylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(N-tert-Butylamino)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Properties

IUPAC Name

2-(tert-butylamino)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNSRSIGKZYQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34509-36-9
Record name 1-Propanone, 2-((1,1-dimethylethyl)amino)-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034509369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-PROPANONE, 2-((1,1-DIMETHYLETHYL)AMINO)-1-PHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RQB4CW0AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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